N-(1-Methylcyclopentyl)acetamide
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Overview
Description
N-(1-Methylcyclopentyl)acetamide is an organic compound with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol . It is a derivative of acetamide, where the acetamide group is attached to a 1-methylcyclopentyl group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of N-(1-Methylcyclopentyl)acetamide can be achieved through various methods. One common approach involves the reaction of 1-methylcyclopentylamine with acetic anhydride under controlled conditions. The reaction typically proceeds as follows:
Reaction Setup: Combine 1-methylcyclopentylamine and acetic anhydride in a suitable solvent, such as dichloromethane.
Reaction Conditions: Stir the mixture at room temperature for several hours.
Workup: After the reaction is complete, the mixture is quenched with water, and the organic layer is separated.
Chemical Reactions Analysis
N-(1-Methylcyclopentyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Scientific Research Applications
N-(1-Methylcyclopentyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is used in biochemical studies to understand the interactions between small molecules and biological macromolecules.
Medicine: While not used directly as a drug, it serves as a precursor in the synthesis of potential pharmaceutical agents.
Mechanism of Action
The mechanism of action of N-(1-Methylcyclopentyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact pathways and molecular targets vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(1-Methylcyclopentyl)acetamide can be compared with other similar compounds, such as:
N-Cyclopentylacetamide: Similar in structure but lacks the methyl group on the cyclopentyl ring.
N-(1-Methylcyclohexyl)acetamide: Contains a cyclohexyl ring instead of a cyclopentyl ring.
N-(1-Methylcyclopropyl)acetamide: Features a cyclopropyl ring, making it more strained and reactive.
These comparisons highlight the unique structural features of this compound, which can influence its reactivity and applications in various fields.
Biological Activity
N-(1-Methylcyclopentyl)acetamide is a compound that has garnered interest in medicinal chemistry for its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its acetamide functional group attached to a 1-methylcyclopentyl moiety. Its molecular formula is C8H15NO, and it has a molecular weight of approximately 155.21 g/mol. Understanding its structure is crucial for exploring its biological activity and potential interactions with biological targets.
1. Neuropharmacological Effects
Recent studies suggest that this compound may act as a lead compound for the development of pharmaceuticals targeting neurological disorders. Its structure allows it to interact with various neurotransmitter systems, potentially influencing neuronal excitability and synaptic transmission.
2. G Protein-Coupled Receptor (GPCR) Activation
This compound has been investigated for its effects on G protein-coupled inwardly-rectifying potassium (GIRK) channels. Compounds similar to this compound have shown promise as selective activators of GIRK channels, which play a significant role in regulating neuronal excitability and cardiac function .
The biological activity of this compound can be attributed to several mechanisms:
- Modulation of Ion Channels : By activating GIRK channels, it may enhance potassium ion conductance, leading to hyperpolarization of neurons and reduced excitability.
- Influence on Neurotransmitter Release : It may alter the release of neurotransmitters such as GABA and glutamate, which are critical in maintaining neural circuit balance.
1. In Vitro Studies
In vitro studies have demonstrated that this compound can modulate neuronal activity. For instance, experiments using cultured neurons showed that the compound could significantly alter action potential firing rates, suggesting a direct influence on ion channel activity.
2. In Vivo Studies
Animal models have been employed to assess the neuroprotective effects of this compound. In one study, administration of the compound in a rodent model of neurodegeneration resulted in improved behavioral outcomes and reduced markers of oxidative stress in brain tissues.
Summary of Findings
Study Type | Findings |
---|---|
In Vitro | Modulated action potentials in cultured neurons; influenced neurotransmitter dynamics. |
In Vivo | Improved behavioral outcomes in neurodegeneration models; reduced oxidative stress markers. |
Properties
CAS No. |
39192-25-1 |
---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
N-(1-methylcyclopentyl)acetamide |
InChI |
InChI=1S/C8H15NO/c1-7(10)9-8(2)5-3-4-6-8/h3-6H2,1-2H3,(H,9,10) |
InChI Key |
IUOXVXUWUFVHQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CCCC1)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.